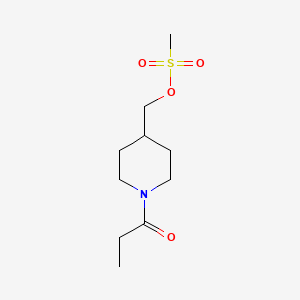

(1-propanoylpiperidin-4-yl)methyl methanesulfonate

Description

BenchChem offers high-quality (1-propanoylpiperidin-4-yl)methyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-propanoylpiperidin-4-yl)methyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-propanoylpiperidin-4-yl)methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-3-10(12)11-6-4-9(5-7-11)8-15-16(2,13)14/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJFVQWLJUNOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(CC1)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701182844 | |

| Record name | 1-[4-[[(Methylsulfonyl)oxy]methyl]-1-piperidinyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701182844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357353-59-3 | |

| Record name | 1-[4-[[(Methylsulfonyl)oxy]methyl]-1-piperidinyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357353-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-[[(Methylsulfonyl)oxy]methyl]-1-piperidinyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701182844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-propanoylpiperidin-4-yl)methyl methanesulfonate: Synthesis, Properties, and Handling for the Research Scientist

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of (1-propanoylpiperidin-4-yl)methyl methanesulfonate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, experience-driven insights to facilitate the effective use of this versatile chemical intermediate.

Introduction: Unveiling the Potential of a Key Intermediate

(1-propanoylpiperidin-4-yl)methyl methanesulfonate is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a propanoylated piperidine ring and a highly reactive methanesulfonate (mesylate) leaving group, positions it as a valuable building block for the synthesis of a diverse range of more complex molecules, including potential pharmaceutical agents. The piperidine core is a common scaffold in many biologically active compounds, while the mesylate group offers a reliable handle for introducing various functionalities through nucleophilic substitution reactions. This guide will delve into the essential chemical properties, a plausible and detailed synthetic route, and the critical safety considerations for this compound.

Core Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties of (1-propanoylpiperidin-4-yl)methyl methanesulfonate

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C10H19NO4S | Based on the chemical structure. |

| Molecular Weight | 249.33 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Similar piperidine-based compounds and mesylates often exhibit these characteristics. |

| Boiling Point | > 200 °C (decomposes) | High boiling point is expected due to the polar nature and relatively high molecular weight. Mesylates can be thermally labile. |

| Melting Point | 30-50 °C | A low melting point is plausible, though this can be highly influenced by crystalline packing and purity. |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and other polar aprotic solvents. Limited solubility in water and nonpolar solvents like hexanes. | The polar nature of the amide and sulfonate ester groups dictates solubility in polar organic solvents. The alkyl backbone provides some lipophilicity. |

| Stability | Stable under anhydrous, neutral, or slightly acidic conditions. Sensitive to strong bases, nucleophiles, and high temperatures. | The methanesulfonate group is susceptible to hydrolysis and nucleophilic attack, especially under basic conditions. |

Synthesis of (1-propanoylpiperidin-4-yl)methyl methanesulfonate: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of (1-propanoylpiperidin-4-yl)methyl methanesulfonate is most logically approached as a two-step process starting from a commercially available precursor. This section provides a detailed experimental protocol, underpinned by a discussion of the reaction mechanisms and the rationale for key procedural choices.

Workflow Diagram: Synthesis of (1-propanoylpiperidin-4-yl)methyl methanesulfonate

Caption: A two-step synthetic workflow for the target compound.

Step 1: Synthesis of the Precursor Alcohol, (1-propanoylpiperidin-4-yl)methanol

The initial phase of the synthesis focuses on the preparation of the key alcohol intermediate. This involves the N-acylation of a commercially available piperidine derivative followed by the reduction of the ester functionality.

Experimental Protocol:

-

N-acylation: To a solution of ethyl 4-piperidinecarboxylate (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 equivalents) dropwise. The triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 1-propanoylpiperidine-4-carboxylate. This intermediate can be purified by column chromatography if necessary.

-

Ester Reduction: In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C. Add a solution of ethyl 1-propanoylpiperidine-4-carboxylate (1 equivalent) in anhydrous THF dropwise. LiAlH4 is a powerful reducing agent capable of reducing the ester to the primary alcohol. The amide functionality is generally less reactive towards LiAlH4 under these conditions, allowing for selective reduction.

-

Quenching and Final Isolation: After stirring for 2-4 hours at 0 °C, carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and again water (Fieser workup). Filter the resulting aluminum salts and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to obtain (1-propanoylpiperidin-4-yl)methanol.

Step 2: Methanesulfonylation of the Alcohol

The final step involves the conversion of the primary alcohol to the desired methanesulfonate. This is a crucial transformation that installs the reactive leaving group.

Mechanism Diagram: Methanesulfonylation of an Alcohol

Caption: The mechanism of alcohol methanesulfonylation.

Experimental Protocol:

-

Reaction Setup: Dissolve (1-propanoylpiperidin-4-yl)methanol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.[1] Triethylamine is a non-nucleophilic base that scavenges the HCl byproduct.[2]

-

Addition of Mesyl Chloride: Add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise to the cooled solution.[1] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride.[3]

-

Reaction Progression and Monitoring: Stir the reaction at 0 °C for 2-4 hours, monitoring its completion by TLC.[1] The reaction is typically rapid at this temperature.

-

Workup and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold water, 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-propanoylpiperidin-4-yl)methyl methanesulfonate. The product can be purified by flash column chromatography on silica gel if required.

Spectroscopic Characterization

For a research scientist, definitive characterization of a newly synthesized compound is non-negotiable. Below are the predicted key spectroscopic signatures for (1-propanoylpiperidin-4-yl)methyl methanesulfonate.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| 1H NMR (CDCl3, 400 MHz) | δ 4.2-4.3 (d, 2H, -CH2-OMs), δ 3.0 (s, 3H, -SO2CH3), δ 2.3-2.5 (q, 2H, -C(O)CH2CH3), δ 1.1-1.2 (t, 3H, -C(O)CH2CH3), plus complex multiplets for the piperidine ring protons. |

| 13C NMR (CDCl3, 100 MHz) | δ ~172 (C=O), δ ~70 (-CH2-OMs), δ ~37 (-SO2CH3), plus signals for the piperidine ring carbons and the propanoyl ethyl group. |

| FT-IR (thin film, cm-1) | ~1640 (C=O, amide), ~1350 & ~1170 (S=O, sulfonate ester). |

| Mass Spectrometry (ESI+) | m/z 250.1 [M+H]+, 272.1 [M+Na]+. |

Chemical Reactivity and Synthetic Applications

The synthetic utility of (1-propanoylpiperidin-4-yl)methyl methanesulfonate stems from the excellent leaving group ability of the methanesulfonate anion. This makes the methylene carbon to which it is attached highly susceptible to nucleophilic attack via an SN2 mechanism.

Reaction Schematic: Nucleophilic Substitution

Caption: General Sɴ2 reaction of the target mesylate.

This reactivity opens the door to a wide array of synthetic transformations, allowing for the introduction of various functional groups, such as:

-

Azides: For subsequent reduction to primary amines or use in "click" chemistry.

-

Cyanides: Which can be hydrolyzed to carboxylic acids or reduced to amines.

-

Alkoxides and Phenoxides: To form ethers.

-

Thiolates: To form thioethers.

-

Carboxylates: To form esters.

This versatility makes (1-propanoylpiperidin-4-yl)methyl methanesulfonate a valuable intermediate in the construction of compound libraries for drug discovery programs.

Safety and Handling

As a matter of scientific integrity and laboratory safety, proper handling of all chemicals is essential. While a specific Safety Data Sheet (SDS) for (1-propanoylpiperidin-4-yl)methyl methanesulfonate may not be available, the known hazards of methanesulfonates and related compounds provide a strong basis for safe handling protocols.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Avoid Contact: Prevent contact with skin and eyes.[4] Methanesulfonates can be irritating to the skin and mucous membranes.[5]

-

Ingestion: Do not ingest. While the toxicity of this specific compound is unknown, related methanesulfonates can be harmful if swallowed.[6][7]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures:

-

Inhalation: If inhaled, move to fresh air. If symptoms persist, seek medical attention.[8]

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[8]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[8]

-

Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

Conclusion

(1-propanoylpiperidin-4-yl)methyl methanesulfonate, while not a widely characterized compound, holds significant potential as a versatile intermediate in organic synthesis. Its synthesis is achievable through a straightforward and scalable two-step sequence from commercially available starting materials. The presence of the methanesulfonate group provides a reliable and efficient means for introducing a wide range of functionalities, making it a valuable tool for the construction of novel molecules in the pursuit of new therapeutic agents. By adhering to the synthetic protocols, understanding the predicted chemical properties, and observing the stringent safety guidelines outlined in this guide, researchers can confidently and safely incorporate this compound into their synthetic strategies.

References

- Cayman Chemical.

- National Oceanic and Atmospheric Administration.

- Cayman Chemical.

- PubChem. Prop-2-yn-1-yl methanesulfonate | C4H6O3S | CID 305925.

- Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide.

- Schebb, N. H., et al. (2015). Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU): Resulting drug levels and modulation of oxylipin pattern.

- Google Patents. EP2455377A1 - Synthesis of fentanyl analogs.

- Varvaresou, A., et al. (2000). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

- PubChem. 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-, 4-methanesulfonate, (2R,4R)-rel- | C14H15Cl2N3O5S | CID 1900032.

- PubChem. 1-Piperazinepropanol, 4-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)- | C22H28N2OS2 | CID 147577.

- Google Patents.

- Organic Synthesis.

- Chemistry LibreTexts. 3.1.7: Reactions of Alcohols.

- Google Patents. EP1151995B1 - Process for the preparation of the mesylate salt trihydrate of 1-(4-Hydroxyphenyl)-2-(4-Hydroxy-4-Phenylpiperidin-1-YL).

- National Center for Biotechnology Information. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.

- ResearchGate. (PDF)

- Google Patents.

- Google Patents.

- PubChem. 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone | C26H28Cl2N4O4 | CID 3823.

- Master Organic Chemistry.

- U.S. Food and Drug Administration.

- PubChem. 1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate | C9H17NO5S | CID 22272962.

- Nagel, A. A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084–1089.

- PubChem. 1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate | C21H27NO3S | CID 3041203.

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-, 4-methanesulfonate, (2R,4R)-rel- | C14H15Cl2N3O5S | CID 1900032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Synthesis of (1-propanoylpiperidin-4-yl)methyl Methanesulfonate

Executive Summary

(1-propanoylpiperidin-4-yl)methyl methanesulfonate is a key synthetic intermediate, prized in drug development for its reactive methanesulfonate (mesylate) group. The mesylate is an excellent leaving group, rendering the molecule susceptible to nucleophilic substitution, thereby serving as a versatile building block for introducing the 1-propanoyl-4-methylpiperidine moiety into more complex pharmaceutical agents. This guide provides a comprehensive overview of a robust and efficient two-step synthesis pathway, beginning from the commercially available (piperidin-4-yl)methanol. The narrative emphasizes the chemical principles, experimental causality, and practical considerations necessary for successful synthesis, targeting researchers and professionals in organic synthesis and drug discovery.

Introduction and Strategic Overview

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, present in numerous approved pharmaceuticals.[1] Functionalization of the piperidine ring at the 1 and 4 positions allows for fine-tuning of a molecule's physicochemical and pharmacological properties. The target molecule, (1-propanoylpiperidin-4-yl)methyl methanesulfonate, is strategically designed for this purpose. It comprises two key features:

-

A 1-Propanoyl Group: This amide functionality modulates the basicity of the piperidine nitrogen and can engage in specific hydrogen bonding interactions within a biological target.

-

A 4-(Mesyl-oxymethyl) Group: The primary alcohol of the parent piperidine is converted into a methanesulfonate ester. The hydroxyl group is a notoriously poor leaving group in nucleophilic substitution reactions; its conversion to a mesylate transforms it into an excellent one, as the resulting methanesulfonate anion is a weak, resonance-stabilized base.[2][3]

This activation is the cornerstone of the molecule's utility, enabling facile reaction with a wide array of nucleophiles (e.g., amines, thiols, azides) to construct more elaborate structures.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic approach simplifies the synthesis plan. The target mesylate is directly accessible from its corresponding alcohol. This alcohol, in turn, is formed via standard N-acylation of a piperidine precursor. This leads to a straightforward and high-yielding two-step forward synthesis.

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthesis Pathway

The selected pathway begins with the commercially available starting material, (piperidin-4-yl)methanol.

Sources

The Strategic Synthesis and Application of (1-propanoylpiperidin-4-yl)methyl methanesulfonate: A Key Intermediate in Modern Remifentanil Production

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of (1-propanoylpiperidin-4-yl)methyl methanesulfonate, a pivotal intermediate in the manufacturing of the ultra-short-acting opioid analgesic, remifentanil. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing. We will explore the strategic rationale behind the synthetic design, provide detailed, field-proven protocols for its preparation, and discuss its critical role in the convergent synthesis of remifentanil. The guide emphasizes the principles of scientific integrity, offering a self-validating framework for the described methodologies, supported by authoritative references.

Introduction: The Critical Role of Intermediates in Opioid Synthesis

The 4-anilidopiperidine class of synthetic opioids, which includes fentanyl and its analogues, has revolutionized anesthesia and pain management. Remifentanil stands out due to its unique pharmacokinetic profile, characterized by a rapid onset and an ultra-short duration of action, attributable to its ester linkage that is rapidly hydrolyzed by non-specific tissue and plasma esterases. The synthesis of such a structurally complex molecule is a multi-step process where the efficiency and purity of each intermediate are paramount to the overall yield and quality of the final active pharmaceutical ingredient (API).

(1-propanoylpiperidin-4-yl)methyl methanesulfonate has emerged as a key building block in several modern synthetic routes to remifentanil. Its design incorporates two key features: the N-propanoyl group, a core structural element of remifentanil, and a methanesulfonate (mesylate) group, an excellent leaving group for nucleophilic substitution. This bifunctional nature allows for a convergent and efficient synthetic strategy.

Synthetic Pathway Overview

The synthesis of (1-propanoylpiperidin-4-yl)methyl methanesulfonate is conceptually straightforward, involving a two-step process from a commercially available starting material. The overall pathway is designed for scalability and high fidelity, minimizing the formation of byproducts.

Caption: Overall synthetic pathway for (1-propanoylpiperidin-4-yl)methyl methanesulfonate.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system, with explanations for the choice of reagents and conditions to ensure reproducibility and safety.

Step 1: Synthesis of (1-propanoylpiperidin-4-yl)methanol

The initial step involves the N-acylation of 4-piperidinemethanol. Propionyl chloride is a highly reactive acylating agent, and the use of a non-nucleophilic base is crucial to neutralize the HCl byproduct without competing in the reaction.

Reaction Scheme:

Protocol:

-

Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-piperidinemethanol (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g of starting material).

-

Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (Et3N, 1.2 eq) dropwise.

-

Acylation: Add a solution of propionyl chloride (1.1 eq) in anhydrous DCM (2 mL/g of propionyl chloride) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. The high reactivity of propionyl chloride necessitates slow addition to control the exotherm.[1]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. The acidic wash removes excess triethylamine, while the basic wash removes any remaining acidic impurities.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product. The product, (1-propanoylpiperidin-4-yl)methanol, is often obtained as a viscous oil or a low-melting solid and can be used in the next step without further purification if of sufficient purity. If necessary, purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of (1-propanoylpiperidin-4-yl)methyl methanesulfonate

This step involves the conversion of the primary alcohol to a methanesulfonate ester. The mesylate group is an excellent leaving group, making the product an effective alkylating agent.

Reaction Scheme:

Caption: Convergent synthesis of remifentanil using the title intermediate.

This convergent approach is highly advantageous in a manufacturing setting as it allows for the separate synthesis and purification of two advanced intermediates, which are then combined in a late-stage step. This strategy often leads to higher overall yields and simplifies the purification of the final API. The methanesulfonate is an ideal leaving group for this SN2 reaction, being readily displaced by the nucleophilic piperidine nitrogen.

Safety and Handling

Propionyl chloride is a corrosive and lachrymatory liquid. It reacts violently with water and alcohols. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Methanesulfonyl chloride (MsCl) is also highly corrosive, toxic, and a lachrymator. It should be handled with extreme care in a fume hood.

Triethylamine (Et3N) is a flammable liquid with a strong, unpleasant odor. It is corrosive and can cause severe skin and eye irritation.

Conclusion

(1-propanoylpiperidin-4-yl)methyl methanesulfonate is a strategically designed and highly effective intermediate in the synthesis of remifentanil. The synthetic route to this intermediate is robust and scalable, relying on well-established and high-yielding chemical transformations. Its use in a convergent synthetic strategy for remifentanil underscores the importance of intelligent intermediate design in modern pharmaceutical manufacturing. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working on the synthesis of remifentanil and related compounds.

References

- Organic Synthesis. Alcohol to Mesylate using MsCl, base. [URL: https://www.organic-synthesis.

- BenchChem. Propionyl Chloride in Synthesis: A Comparative Guide to Acylating Agents. [URL: https://www.benchchem.

- ChemicalBook. Synthesis and Application of Propionyl chloride. [URL: https://www.chemicalbook.

- ECHEMI. Mesylate Synthesis. [URL: https://www.echemi.

- Google Patents. US10844014B2 - Intermediates for the preparation of remifentanil hydrochloride. [URL: https://patents.google.

- Google Patents. WO2007144391A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation. [URL: https://patents.google.

- PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9915939/]

- ResearchGate. How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol). [URL: https://www.researchgate.

- Sigma-Aldrich. 4-Piperidinemethanol. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/497312]

- Synthesis. Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. [URL: https://www.synarchive.

Sources

A Comprehensive Technical Guide to the Structure Elucidation of (1-propanoylpiperidin-4-yl)methyl methanesulfonate

Abstract

The definitive confirmation of a chemical structure is a cornerstone of drug discovery, chemical synthesis, and materials science. Ambiguity in molecular architecture can lead to erroneous interpretations of biological activity, flawed synthetic pathways, and compromised intellectual property. This guide provides an in-depth, methodology-focused walkthrough for the complete structure elucidation of (1-propanoylpiperidin-4-yl)methyl methanesulfonate, a representative small molecule containing key functional groups relevant to medicinal chemistry. We move beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and advanced multi-dimensional nuclear magnetic resonance to build an unassailable structural argument from the ground up. Each section details not only the protocol but the scientific rationale driving the experimental choices, ensuring a self-validating and authoritative analytical workflow.

Introduction: The Imperative of Structural Certainty

The molecule (1-propanoylpiperidin-4-yl)methyl methanesulfonate presents a valuable case study for structure elucidation. Its architecture combines a saturated N-acyl heterocycle (the propanoyl piperidine core), which can exhibit conformational complexities, with a flexible aliphatic linker and a reactive methanesulfonate (mesylate) leaving group. Such motifs are common in pharmaceutical intermediates. Verifying the precise connectivity—ensuring the propanoyl group is on the nitrogen, the piperidine is substituted at the 4-position, and the mesylate is correctly attached to the methyl group—is non-trivial and essential for predicting its reactivity and biological function.

This guide is structured to mirror a logical, real-world analytical workflow. We begin by confirming the molecular mass and elemental formula, proceed to identify key functional groups, and culminate in the meticulous assembly of the molecular skeleton through advanced NMR techniques.

Foundational Analysis: Mass Spectrometry

The first objective is to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the ideal starting point. Electrospray Ionization (ESI) is chosen as the ionization method due to its soft nature, which minimizes fragmentation and favors the generation of the protonated molecular ion [M+H]⁺, making it ideal for determining molecular weight.[1][2]

Expected Molecular Formula and Mass

-

Formula: C₁₀H₁₉NO₄S

-

Monoisotopic Mass: 249.1035 g/mol

-

Expected HRMS [M+H]⁺: 250.1107 m/z

Protocol: High-Resolution ESI-MS

-

Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile). Take 10 µL of this stock solution and dilute it with 990 µL of the same solvent to a final concentration of ~10 µg/mL.[3] If the solution appears cloudy or contains particulates, it must be filtered through a 0.22 µm syringe filter.[3]

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard appropriate for the mass range of interest.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.[4]

-

Ionization Parameters: Operate in positive ion mode.[2] Optimize the sprayer voltage (typically 3-5 kV) and capillary temperature to achieve a stable signal.[5]

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500. The observation of an ion at m/z 250.1107 (within a 5 ppm mass accuracy window) provides strong evidence for the predicted elemental composition.

Anticipated Fragmentation Data (MS/MS)

While ESI is soft, fragmentation can be induced (MS/MS) to gain structural insights. The primary fragmentation pathways for the [M+H]⁺ ion of (1-propanoylpiperidin-4-yl)methyl methanesulfonate are expected to involve the loss of neutral molecules or the cleavage of key bonds.

| Fragment m/z (Predicted) | Lost Neutral Fragment | Structure of Fragment Ion | Significance |

| 154.1281 | CH₃SO₃H (Methanesulfonic acid, 96.0 Da) | [C₁₀H₁₈NO]⁺ | Confirms the presence of the mesylate group. |

| 114.1226 | C₇H₁₃O₂S (Mesylated methyl group + part of ring) | [C₅H₁₂N]⁺ | Piperidine ring fragment. |

| 98.0964 | C₃H₅O (Propanoyl group) + C₅H₉O₃S | [C₅H₁₂N]⁺ | Unacylated piperidinemethyl fragment. |

| 57.0335 | C₅H₁₀N-CH₂-O-SO₂-CH₃ | [C₃H₅O]⁺ | Propanoyl cation, confirming the acyl group. |

Functional Group Identification: FTIR Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups.[6] For our target molecule, we expect to see strong, characteristic absorption bands for the amide carbonyl (C=O) and the sulfonate (S=O) groups.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Ensure the ATR crystal is clean by wiping it with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

Expected Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |

| ~2940, ~2860 | Medium-Strong | C-H Stretch | Aliphatic CH₂ and CH₃ groups |

| ~1645 | Strong | C=O Stretch | Tertiary amide (Propanoyl)[6][7] |

| ~1350 & ~1175 | Strong | Asymmetric & Symmetric S=O Stretch | Sulfonate Ester (Mesylate)[8] |

| ~1230 | Strong | C-N Stretch | Amide C-N bond |

| ~960 | Strong | S-O-C Stretch | Sulfonate Ester Linkage |

The presence of a strong band around 1645 cm⁻¹ is crucial evidence for the N-acyl group. The two intense bands at ~1350 and ~1175 cm⁻¹ are the classic signature of a sulfonate group.[8]

Definitive Connectivity Mapping: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously assign every atom and confirm the connectivity of the molecular fragments.

Workflow for NMR-Based Structure Elucidation

Caption: Logical workflow for structure elucidation using NMR spectroscopy.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[9] Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, high-quality NMR tube.[9]

-

Spectrometer Setup: Insert the sample into the spectrometer.[10] Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[9] Tune and match the probe for the relevant nuclei (¹H and ¹³C).[9]

-

Acquisition: Acquire standard ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra using the instrument's standard parameter sets.[11][12]

¹H and ¹³C NMR: Predicted Chemical Shifts and Assignments

The structure contains several distinct spin systems. Due to restricted rotation around the amide C-N bond, some piperidine signals may appear broadened or as two sets of signals at room temperature.[13]

Structure with Predicted Proton (H) and Carbon (C) Numbering: (A diagram would be here showing the structure with numbered positions for clarity)

| Position | Atom | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Rationale / Key Correlations |

| 1' (Propanoyl) | C | - | ~171.5 (C=O) | Amide carbonyl, deshielded. HMBC to H-2', H-2, H-6. |

| 2' (Propanoyl) | C | 2.35, q, J=7.4 | ~28.0 (CH₂) | Quartet due to H-3'. COSY to H-3'. HMBC to C-1'. |

| 3' (Propanoyl) | C | 1.15, t, J=7.4 | ~9.5 (CH₃) | Triplet due to H-2'. COSY to H-2'. |

| 2, 6 (Piperidine) | C | 4.50 (ax), 3.80 (eq), m | ~45.0 (CH₂) | Adjacent to N, deshielded. COSY to H-3, H-5. HMBC to C-1'. |

| 3, 5 (Piperidine) | C | 1.80 (ax), 1.30 (eq), m | ~30.0 (CH₂) | COSY to H-2, H-6 and H-4. |

| 4 (Piperidine) | C | 1.95, m | ~35.0 (CH) | Methine proton. COSY to H-3, H-5 and H-7. |

| 7 (Methylene) | C | 4.10, d, J=6.5 | ~72.0 (CH₂) | Deshielded by adjacent oxygen. COSY to H-4. HMBC to C-4, C-3, C-5 and C-8. |

| 8 (Mesyl) | C | 3.05, s | ~37.5 (CH₃) | Singlet, methyl on sulfur. HMBC to C-7 (key correlation). |

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect.[14][15]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[16]

-

Key Expected Correlations:

-

H-3' ↔ H-2' (confirms the propanoyl ethyl group)

-

H-2/6 ↔ H-3/5 (traces connectivity around the piperidine ring)

-

H-3/5 ↔ H-4

-

H-4 ↔ H-7 (connects the piperidine ring to the methylene bridge)

-

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[16] It is the definitive tool for assigning the carbon signals for all CH, CH₂, and CH₃ groups based on the already assigned proton signals. For example, the proton signal at ~4.10 ppm will show a cross-peak to the carbon signal at ~72.0 ppm, unambiguously assigning C-7.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate connectivity-mapping experiment, showing correlations between protons and carbons over 2-3 bonds.[16] It is used to connect the isolated spin systems.

-

Crucial HMBC Correlations for Final Structure Proof:

-

H-2/6 to C-1': This key correlation across the amide bond connects the propanoyl group to the piperidine nitrogen.

-

H-7 to C-4, C-3, and C-5: This confirms the attachment of the side chain to the 4-position of the piperidine ring.

-

H-8 to C-7: This critical correlation across the ester oxygen links the methanesulfonyl methyl group to the methylene bridge, confirming the methanesulfonate ester structure.

-

-

Caption: Key HMBC correlations confirming the molecular backbone.

The Gold Standard: Single-Crystal X-ray Crystallography

For absolute and unambiguous proof of structure, including stereochemistry if applicable, single-crystal X-ray crystallography is the ultimate technique.[17][18][19] While NMR and MS provide overwhelming evidence for the connectivity, crystallography provides a three-dimensional picture of the molecule in the solid state.[20]

Protocol: Crystal Growth and Data Collection

-

Crystal Growth: High-quality single crystals are required.[17] This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexanes, acetone, or isopropanol).

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is collected.[18]

-

Structure Solution and Refinement: The diffraction data is processed to solve the electron density map and refine the atomic positions, yielding precise bond lengths, bond angles, and torsional angles that confirm the proposed structure.[20]

Conclusion: A Self-Validating Structural Dossier

The structure elucidation of (1-propanoylpiperidin-4-yl)methyl methanesulfonate is achieved through a systematic and multi-pronged analytical approach. High-resolution mass spectrometry establishes the correct elemental formula. FTIR spectroscopy provides rapid confirmation of the essential amide and sulfonate functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, particularly the long-range correlations observed in the HMBC spectrum, serves to piece together the molecular puzzle with definitive connectivity evidence. Each technique cross-validates the others, building a robust and unassailable structural assignment that meets the highest standards of scientific and regulatory rigor. The optional, but definitive, confirmation by X-ray crystallography would provide the final, absolute proof of the molecular architecture.

References

- E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.).

- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame.

- X-ray crystallography Definition. (n.d.). Fiveable.

- X-ray Crystallography. (n.d.). Anton Paar Wiki.

- Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford, Department of Chemistry.

- Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College.

- What Is Small Molecule Crystal Structure Analysis? (n.d.). Rigaku.

- Electrospray Ionization. (n.d.). Creative Proteomics.

- X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (n.d.). Madurai Kamaraj University.

- Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.

- Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.).

- Electrospray Ionization for Mass Spectrometry. (n.d.). LCGC International.

- 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.

- Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure.

- 2D NMR Spectroscopy. (n.d.). Slideshare.

- How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI.

- Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (n.d.). PubMed.

- Murphy, K. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts.

- Mass Spectrometry of Sulfonic Acids and Their Derivatives. (n.d.). ResearchGate.

- The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. (n.d.). ResearchGate.

- 7.6: Interpreting 2-D NMR Spectra. (2023, February 11). Chemistry LibreTexts.

- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility.

- Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts.

- IR Absorption Table. (n.d.). University of Colorado Boulder.

- Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5beta-cholane Derivatives. (n.d.).

- DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020, April 8). ACS Omega.

Sources

- 1. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. phys.libretexts.org [phys.libretexts.org]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. commons.ggc.edu [commons.ggc.edu]

- 11. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 13. researchgate.net [researchgate.net]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 17. fiveable.me [fiveable.me]

- 18. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 19. rigaku.com [rigaku.com]

- 20. mkuniversity.ac.in [mkuniversity.ac.in]

An In-Depth Technical Guide to (1-Propanoylpiperidin-4-yl)methyl Methanesulfonate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Propanoylpiperidin-4-yl)methyl methanesulfonate, also known as (1-propionylpiperidin-4-yl)methyl methanesulfonate, is a key chemical intermediate with significant applications in pharmaceutical synthesis. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and characterization. Furthermore, it delves into its critical role as a precursor in the development of pharmacologically active agents, supported by detailed experimental protocols and safety information. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Chemical Identity and Core Descriptors

(1-Propanoylpiperidin-4-yl)methyl methanesulfonate is a piperidine derivative functionalized with a propanoyl group on the nitrogen atom and a methanesulfonate ester on a methyl substituent at the 4-position. The methanesulfonate group is an excellent leaving group, making this compound a versatile intermediate for nucleophilic substitution reactions.

Table 1: Core Identifiers for (1-Propanoylpiperidin-4-yl)methyl Methanesulfonate

| Identifier | Value | Source |

| CAS Number | 1357353-59-3 | CymitQuimica[1] |

| IUPAC Name | (1-propanoylpiperidin-4-yl)methyl methanesulfonate | Inferred from structure |

| Synonyms | (1-Propionylpiperidin-4-yl)methyl methanesulfonate | Multiple supplier catalogs |

| Chemical Formula | C10H19NO4S | Calculated |

| Molecular Weight | 249.33 g/mol | Calculated |

| Canonical SMILES | CCC(=O)N1CCC(CC1)COS(=O)(=O)C | Inferred from structure |

Synthesis and Purification

The synthesis of (1-propanoylpiperidin-4-yl)methyl methanesulfonate is typically achieved in a two-step process starting from a commercially available piperidine derivative. The first step involves the acylation of the piperidine nitrogen, followed by the mesylation of the primary alcohol.

Synthesis of the Precursor: (1-Propanoylpiperidin-4-yl)methanol

The precursor alcohol can be synthesized from 4-piperidinemethanol. The following protocol is a representative procedure.

Experimental Protocol: Synthesis of (1-Propanoylpiperidin-4-yl)methanol

-

Reaction Setup: To a solution of 4-piperidinemethanol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, typically triethylamine (1.5 equivalents) or diisopropylethylamine (DIPEA).

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add propionyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (1-propanoylpiperidin-4-yl)methanol.

Mesylation of (1-Propanoylpiperidin-4-yl)methanol

The final step is the conversion of the alcohol to the methanesulfonate ester. This is a standard procedure in organic synthesis.

Experimental Protocol: Synthesis of (1-Propanoylpiperidin-4-yl)methyl Methanesulfonate

-

Reaction Setup: Dissolve (1-propanoylpiperidin-4-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Cool the solution to 0 °C and add triethylamine (1.5 equivalents).

-

Mesylation: Add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Stir the reaction at 0 °C for 2-4 hours, or allow it to warm to room temperature if the reaction is sluggish. Monitor for completion using TLC.

-

Aqueous Work-up: Dilute the reaction mixture with water and separate the organic layer. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers and wash with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude (1-propanoylpiperidin-4-yl)methyl methanesulfonate. Further purification can be achieved by recrystallization or column chromatography if necessary.

Safety and Handling

As a sulfonate ester, (1-propanoylpiperidin-4-yl)methyl methanesulfonate should be handled with care, as compounds in this class can be alkylating agents. While a specific safety data sheet (SDS) for this exact compound is not widely available, general precautions for handling methanesulfonates should be followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation and Contact: Avoid inhalation of dust, fumes, or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

(1-Propanoylpiperidin-4-yl)methyl methanesulfonate is a valuable and versatile intermediate in medicinal chemistry and drug development. Its synthesis is straightforward, and its reactive methanesulfonate group allows for the facile introduction of diverse functionalities. Its potential role as a key building block in the synthesis of potent therapeutic agents, such as sEH inhibitors, underscores its importance for researchers in the pharmaceutical sciences. This guide provides a foundational understanding of its synthesis, properties, and applications, and serves as a practical resource for its use in the laboratory.

References

- CymitQuimica. Safety Data Sheet: METHANESULFONIC ACID 1-PROPIONYL-PIPERIDIN-4-YLMETHYL ESTER. [URL: https://www.cymitquimica.com/pdf/F469492_msds.pdf]

- Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU): Resulting drug levels and modulation of oxylipin pattern. Prostaglandins & Other Lipid Mediators. 2015. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4688279/]

- 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU), a soluble epoxide hydrolase inhibitor, lowers L-NAME-induced hypertension through suppression of angiotensin-converting enzyme in rats. European Review for Medical and Pharmacological Sciences. 2020. [URL: https://www.europeanreview.org/article/22501]

Sources

A Technical Guide to the Role of Methanesulfonate in Modern Organic Synthesis

Introduction

In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecular architectures. Among the myriad of tools available to the synthetic chemist, the methanesulfonate group, commonly known as mesylate (MsO), stands out as a cornerstone of reactivity modulation. Derived from methanesulfonic acid, this functional group serves primarily as an exceptional leaving group, transforming poorly reactive alcohols into versatile electrophilic intermediates.[1][2] This guide provides an in-depth exploration of the methanesulfonate group, from its fundamental principles and synthesis to its diverse applications in nucleophilic substitutions, protecting group strategies, and advanced catalytic systems. It is designed for researchers, scientists, and drug development professionals seeking to leverage the full potential of this indispensable synthetic tool.

Section 1: The Methanesulfonate Group: A Superior Leaving Group

The efficacy of many pivotal reactions, particularly nucleophilic substitutions, hinges on the ability of a substituent to depart from a carbon center. The methanesulfonate anion is an exemplary leaving group, a property directly attributable to the stability of the anion formed upon its departure.

The Chemistry of an Excellent Leaving Group

Good leaving groups are invariably weak bases, as this implies the corresponding conjugate acid is strong.[3] The methanesulfonate anion (CH₃SO₃⁻) is the conjugate base of methanesulfonic acid (CH₃SO₃H), a strong acid with a pKa around -1.9.[4][5] This inherent stability is derived from the effective delocalization of the negative charge across the three oxygen atoms of the sulfonyl group through resonance, a feature that significantly lowers the energy of the departing anion.[6][7] This charge distribution minimizes the anion's basicity and nucleophilicity, preventing it from readily re-engaging in a reverse reaction.

Comparative Analysis with Other Sulfonate Esters

While mesylate is a powerful tool, its utility is best understood in comparison to other commonly employed sulfonate esters, such as tosylates (TsO) and triflates (TfO). The generally accepted order of reactivity, and thus leaving group ability, is Triflate > Tosylate > Mesylate.[3][8] This hierarchy is a direct consequence of the electronic effects exerted by the substituent on the sulfur atom.

-

Triflate (CF₃SO₃⁻): The three highly electronegative fluorine atoms provide a powerful inductive electron-withdrawing effect, extensively delocalizing the negative charge and making the triflate anion exceptionally stable. This renders it one of the most reactive leaving groups used in organic chemistry.[8]

-

Tosylate (p-CH₃C₆H₄SO₃⁻): The tosylate anion benefits from the resonance stabilization of the benzene ring, which helps to disperse the negative charge more effectively than the simple methyl group in mesylate.[4]

-

Mesylate (CH₃SO₃⁻): The methyl group in mesylate has a comparatively lower stabilizing effect on the anion, making it slightly less reactive than tosylate but still an excellent and widely used leaving group due to its ease of preparation and stability.[4]

| Leaving Group | Abbreviation | pKa of Conjugate Acid | Relative Sₙ2 Rate |

| Triflate | -OTf | ~ -12 to -13[4] | 56,000[4] |

| Tosylate | -OTs | ~ -6.5[4] | 0.70[4] |

| Mesylate | -OMs | ~ -1.2 to -2 [4] | 1.00 [4] |

Table 1: A comparative summary of common sulfonate leaving groups. The relative rate is normalized to the mesylate group for an Sₙ2 reaction.

Section 2: Synthesis of Alkyl and Aryl Methanesulfonates

The conversion of an alcohol, a notoriously poor leaving group (OH⁻), into a mesylate is a fundamental and highly reliable transformation in organic synthesis.[9]

The Mesylation of Alcohols

The most common method for preparing methanesulfonates involves the reaction of an alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[10] The base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[11]

The reaction is typically performed in an aprotic solvent, such as dichloromethane (DCM) or toluene, at reduced temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side products.[11][12] An important consideration is the potential for the chloride ion generated to act as a nucleophile, leading to the formation of an alkyl chloride byproduct. This can often be mitigated by maintaining low temperatures and using a sterically hindered or non-nucleophilic base. An alternative reagent, methanesulfonic anhydride ((MeSO₂)₂O), can be used to circumvent the formation of alkyl chlorides altogether.

Reaction Mechanism

The formation of a mesylate from an alcohol and mesyl chloride is a two-step process. First, the nucleophilic oxygen of the alcohol attacks the electrophilic sulfur atom of methanesulfonyl chloride. Subsequent deprotonation of the resulting oxonium ion by the base yields the final mesylate ester and the hydrochloride salt of the base.[13] This process occurs with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during the reaction.[13]

Under certain conditions, particularly with hindered alcohols, an alternative mechanism involving a highly reactive sulfene intermediate (CH₂=SO₂) may operate. This pathway is initiated by the base abstracting a proton from the methyl group of MsCl, followed by the elimination of a chloride ion to form the sulfene, which is then rapidly trapped by the alcohol.[7][10]

Standard Experimental Protocol: Mesylation of a Primary Alcohol

This protocol is a self-validating system designed for reproducibility. The causality behind each step is critical for success.

-

System Preparation (Anhydrous Conditions): To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary alcohol (1.0 eq.). The exclusion of atmospheric moisture is critical as methanesulfonyl chloride reacts readily with water.[14]

-

Solvent and Base Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM, ~10 volumes). Cool the solution to 0 °C using an ice bath. The low temperature controls the reaction's exothermicity. Add triethylamine (1.5 eq.) to the solution. Triethylamine acts as an efficient scavenger for the HCl produced.[11]

-

Reagent Addition: Add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C. Slow addition prevents a rapid temperature increase and minimizes the formation of the alkyl chloride side product.[11]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. If the reaction is sluggish, it can be allowed to warm to room temperature.[11]

-

Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. The purpose of the aqueous wash is to remove the triethylamine hydrochloride salt and any excess reagents.

-

Extraction and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash successively with water and brine. The brine wash aids in removing residual water from the organic phase. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be further purified if necessary.[11]

Section 3: Applications in Core Synthetic Transformations

The primary utility of converting an alcohol to a mesylate is to activate it for subsequent reactions.

Nucleophilic Substitution Reactions

Alkyl mesylates are potent electrophiles, readily undergoing nucleophilic substitution reactions (Sₙ1 and Sₙ2) with a wide range of nucleophiles, including halides, cyanide, azide, alkoxides, and amines.[10][13] This two-step sequence (alcohol → mesylate → substitution) provides a robust and often higher-yielding alternative to the direct reaction of alcohols, especially for primary and secondary systems where Sₙ2 pathways are desired to ensure inversion of stereochemistry.[7]

Methanesulfonate as a Protecting Group

While primarily known as an activating group, the methanesulfonyl moiety can also serve as a protecting group for phenols and, less commonly, alcohols.[6][15] The resulting mesylate is robust and stable under a variety of reaction conditions, including acidic media.[6] This allows chemists to perform transformations on other parts of a molecule without affecting the protected hydroxyl group. Deprotection can be achieved under specific reductive conditions or with certain strong nucleophiles, rendering the methanesulfonate a useful, albeit less common, protecting group in multi-step synthesis.[6]

Section 4: Advanced Applications in Catalysis and Materials Science

The influence of the methanesulfonate group extends beyond classical transformations into the realms of organometallic catalysis and materials science.

Role in Cross-Coupling Reactions

In the field of palladium-catalyzed cross-coupling, which is central to modern drug discovery, catalyst efficiency is paramount.[16][17] N-Substituted 2-aminobiphenylpalladium methanesulfonate precatalysts have been developed as highly effective and air-stable catalyst precursors for Suzuki–Miyaura and Buchwald-Hartwig C-N cross-coupling reactions.[18] The methanesulfonate anion in these complexes facilitates the generation of the active catalytic species under reaction conditions, leading to efficient and reliable bond formation.

Synthesis of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, valued as "green" solvents and electrolytes. A common synthetic route to ILs involves the quaternization of an amine or phosphine with an alkyl halide. However, this can lead to residual halide impurities that are detrimental to many applications.[19] An improved method utilizes alkyl methanesulfonates as the alkylating agents. This pathway avoids the introduction of halides, leading to higher purity ionic liquids.[20][21] For example, a polymerizable ionic liquid can be prepared by the quaternization of a mesylate-containing monomer, followed by an ion exchange reaction.[20]

Conclusion

The methanesulfonate group is a powerful and versatile entity in the organic chemist's toolkit. Its primary role as an excellent leaving group provides a reliable and efficient method for activating alcohols toward a vast array of nucleophilic substitution and elimination reactions.[1][22] Beyond this fundamental application, its utility as a protecting group and as a key component in advanced palladium precatalysts and the synthesis of high-purity ionic liquids underscores its broad impact across chemical science.[6][18][20] A thorough understanding of the principles of mesylation, its reaction mechanisms, and its diverse applications is essential for professionals engaged in the design and execution of sophisticated synthetic strategies in research and drug development.

References

- Vertex AI Search. (n.d.). Understanding the Role of Methanesulfonate Derivatives in Synthesis.

- Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base.

- Khan Academy. (n.d.). Preparation of mesylates and tosylates.

- BenchChem. (2025). A Comparative Guide to Sulfonate Leaving Groups: Triflates, Tosylates, and Mesylates.

- BenchChem. (2025). A Comparative Analysis of Sulfonate Leaving Groups: Triflate vs. Tosylate vs. Mesylate.

- ChemTalk. (n.d.). Alcohol Reactions.

- Brainly. (2024). Which of the following has better leaving group abilities? Tosylate Mesylate Triflate.

- Master Organic Chemistry. (2015). Tosylates And Mesylates.

- ResearchGate. (2025). Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols.

- Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions.

- Nolan, S. P., et al. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry.

- Wu, B., et al. (2017). Facile synthesis of ionic liquids containing ethylene oxide repeating unit via methanesulfonate and their electrochemical properties. RSC Publishing.

- Proprep. (n.d.). Discuss the process and application of mesylation in organic synthesis as a method for alcohol protection.

- Wikipedia. (n.d.). Mesylate.

- Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.

- Filo. (2023). Are triflate, tosylate and mesylate the only good leaving groups?.

- RSC Publishing. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review.

- Wikipedia. (n.d.). Methanesulfonyl chloride.

- BenchChem. (2025). Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups.

- ResearchGate. (n.d.). General route of synthesis of sulfonate-based ionic liquids.

- Arkema. (n.d.). MSC (Methane Sulfonyl Chloride).

- Google Patents. (n.d.). ES2245324T3 - PROCEDURE TO PREPARE IONIC LIQUIDS AT ENVIRONMENTAL TEMPERATURE.

- Wikipedia. (n.d.). Cross-coupling reaction.

- Molecules. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Mesylate - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. brainly.com [brainly.com]

- 9. Alcohol Reactions | ChemTalk [chemistrytalk.org]

- 10. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. proprep.com [proprep.com]

- 16. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 17. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ES2245324T3 - PROCEDURE TO PREPARE IONIC LIQUIDS AT ENVIRONMENTAL TEMPERATURE. - Google Patents [patents.google.com]

- 20. Polymerizable ionic liquids and polymeric ionic liquids: facile synthesis of ionic liquids containing ethylene oxide repeating unit via methanesulfona ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26459J [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. arkema.com [arkema.com]

The Genesis of an Ultra-Short-Acting Opioid: A Technical Guide to the Discovery and Synthesis of Remifentanil

Abstract

Remifentanil (Ultiva®) stands as a significant advancement in anesthetic practice, offering surgeons and anesthesiologists profound, titratable analgesia with a remarkably rapid onset and offset of action. This in-depth technical guide provides a comprehensive overview of the discovery and historical synthesis of remifentanil for researchers, scientists, and drug development professionals. We will explore the innovative molecular design that underpins its unique pharmacokinetic profile, detail a representative synthetic pathway with step-by-step protocols, and present key quantitative data. This guide aims to deliver not just the "how" but the critical "why" behind the development of this pivotal therapeutic agent.

Introduction: The Quest for the Ideal Intraoperative Analgesic

The development of potent opioid analgesics, such as fentanyl and its congeners, revolutionized anesthesia by providing profound pain relief. However, these agents often exhibit prolonged effects due to their reliance on hepatic metabolism and subsequent redistribution from tissue stores. This can lead to postoperative respiratory depression and delayed recovery. The challenge for medicinal chemists in the late 20th century was to design a potent µ-opioid agonist with an ultra-short duration of action, independent of liver function, allowing for precise intraoperative control and a swift, predictable recovery. This clinical need set the stage for the groundbreaking research that would ultimately lead to the synthesis of remifentanil.

The "Soft Drug" Concept: Engineering for Rapid Elimination

The core innovation behind remifentanil lies in the application of the "soft drug" design principle. A soft drug is a pharmacologically active compound that is designed to undergo predictable and rapid metabolism to an inactive form. In the case of remifentanil, this was achieved by incorporating a labile ester linkage into the molecule.[1] This structural feature makes remifentanil susceptible to rapid hydrolysis by non-specific esterases present in blood and tissues.[2][3] This metabolic pathway is ubiquitous and highly efficient, resulting in an extremely short elimination half-life of approximately 3 to 10 minutes, which is largely independent of the duration of infusion.[2][4]

The primary metabolite of remifentanil is remifentanil acid (GI90291), a carboxylic acid derivative with significantly reduced opioid receptor affinity, rendering it essentially inactive.[5][6] This rapid and predictable metabolism to an inert compound is the cornerstone of remifentanil's unique and highly desirable pharmacokinetic profile.[7]

Structure-Activity Relationship: Fine-Tuning Potency and Metabolism

Remifentanil belongs to the 4-anilidopiperidine class of opioids, a scaffold known for its potent µ-opioid receptor agonism.[2] The key structural features contributing to its activity include:

-

The 4-Anilidopiperidine Core: This provides the fundamental framework for high-affinity binding to the µ-opioid receptor.

-

The N-propionyl Group: This modification on the aniline nitrogen is crucial for its analgesic potency.

-

The Methyl Ester at the 4-Position: This group, along with the propionyl group, contributes to the overall lipophilicity and receptor affinity.

-

The Methyl Propanoate Side Chain on the Piperidine Nitrogen: This is the defining feature of remifentanil. The ester moiety within this chain is the site of rapid hydrolysis by esterases, leading to its ultra-short duration of action.[8]

The development of remifentanil involved the synthesis and evaluation of numerous analogs with varying ester groups.[9] This extensive structure-activity relationship (SAR) study allowed researchers to optimize the balance between potent analgesic activity and the desired rapid metabolic clearance.[8][9]

A Representative Synthesis of Remifentanil

The synthesis of remifentanil has evolved since its initial discovery. Below is a detailed, step-by-step methodology for a representative synthesis, derived from established literature.[10][11] This pathway highlights the key chemical transformations required to construct the remifentanil molecule.

Experimental Protocol

Step 1: Synthesis of 1-benzyl-4-piperidone

This commercially available starting material is the foundational piperidine ring structure.

Step 2: Formation of the α-aminonitrile

1-benzyl-4-piperidone is reacted with aniline and potassium cyanide in a Strecker synthesis. The imine formed between the piperidone and aniline is attacked by the cyanide ion to yield the α-aminonitrile.

Step 3: Acylation of the Aniline Nitrogen

The secondary amine of the anilino group is acylated using propionyl chloride in the presence of a base to form the corresponding N-phenylpropionamide derivative.

Step 4: Conversion of the Nitrile to a Methyl Ester

The nitrile group is hydrolyzed under acidic conditions in the presence of methanol (Pinner reaction) to yield the methyl ester. This intermediate is a key precursor.

Step 5: Deprotection of the Piperidine Nitrogen

The N-benzyl protecting group is removed via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst and a hydrogen source like ammonium formate, to yield the free piperidine.[10]

Step 6: Michael Addition to Form Remifentanil

The secondary amine of the piperidine ring is subjected to a Michael addition with methyl acrylate. This reaction adds the characteristic methyl propanoate side chain to the piperidine nitrogen, completing the synthesis of remifentanil.[10]

Step 7: Salt Formation

For pharmaceutical use, the remifentanil free base is typically converted to a more stable and soluble salt, such as remifentanil hydrochloride, by treatment with hydrochloric acid.[10]

Quantitative Data Summary

| Step | Reaction | Reagents | Typical Yield |

| 2 | Strecker Synthesis | Aniline, KCN | ~80-90% |

| 3 | Acylation | Propionyl chloride | ~85-95% |

| 4 | Pinner Reaction | Methanolic HCl | ~70-85% |

| 5 | Debenzylation | H₂, Pd/C or Ammonium formate | >90% |

| 6 | Michael Addition | Methyl acrylate | ~70-80% |

| 7 | Salt Formation | HCl | >95% |

Note: Yields are approximate and can vary based on reaction conditions and scale.

Visualization of the Synthetic Workflow

Sources

- 1. Remifentanil - Wikipedia [en.wikipedia.org]

- 2. Remifentanil pharmacokinetics and pharmacodynamics. A preliminary appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Remifentanil update: clinical science and utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of Remifentanil: a three-compartmental modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. malque.pub [malque.pub]

- 8. researchgate.net [researchgate.net]

- 9. Insights into the Chemical Discovery of Remifentanil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

Theoretical and Computational Approaches in the Study of Propanoylpiperidine Derivatives

An In-Depth Technical Guide:

Abstract

The propanoylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. Understanding the intricate relationship between the three-dimensional structure of these derivatives and their biological activity is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate these structure-activity relationships (SAR). We will explore the causality behind key computational choices, from foundational quantum chemical calculations to advanced molecular dynamics simulations, offering field-proven insights for researchers, scientists, and drug development professionals. This document serves as a practical manual, complete with detailed protocols, data interpretation guidelines, and visual workflows to empower your research and development endeavors.

The Foundational Role of Computational Chemistry

The piperidine ring's conformational flexibility, primarily adopting a stable chair conformation, allows its substituents to occupy distinct axial or equatorial positions. This stereochemistry is critical for its interaction with biological targets.[1] Theoretical studies provide a powerful lens to predict and analyze these conformations and their resulting molecular properties, long before a compound is synthesized. This in silico approach significantly accelerates the drug discovery pipeline by prioritizing candidates with the highest probability of success, thereby conserving valuable resources. The core objective is to build robust, predictive models that correlate a molecule's computed properties with its experimentally observed biological activity.[2][3]

A typical computational workflow is an iterative process that integrates multiple techniques to build a holistic understanding of the molecule and its biological interactions.

Caption: A generalized workflow for computational analysis in drug design.

Quantum Chemical Calculations: Understanding the Molecule Itself

Before predicting how a molecule interacts with a protein, we must first understand its intrinsic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), are the gold standard for this purpose due to their excellent balance of accuracy and computational cost.[4]

Expertise in Action: Why DFT? We choose DFT because it allows us to approximate the solution to the Schrödinger equation for a multi-electron system, like a propanoylpiperidine derivative. This provides deep insights into the molecule's electronic structure, which governs its stability, reactivity, and how it will be "seen" by a biological target.[5]

Geometry Optimization

The first step is always to find the molecule's most stable 3D conformation—its lowest energy state. This is crucial because a molecule's shape dictates its ability to fit into a receptor's binding pocket. The optimization process computationally "relaxes" an initial structure until it reaches an energy minimum.[4] The absence of imaginary frequencies in a subsequent frequency analysis confirms that a true minimum has been found.[5]

Electronic Properties: HOMO, LUMO, and MEP

Once the geometry is optimized, we can calculate key electronic properties:

-

HOMO & LUMO (Highest Occupied/Lowest Unoccupied Molecular Orbitals): The energy gap between these frontier orbitals is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap suggests the molecule is more reactive.[6]

-